molecular formula C20H25NO4 B5387775 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B5387775
M. Wt: 343.4 g/mol
InChI Key: GSTDDSMNQWBXAH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-propoxyphenyl)acetamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-butoxyphenyl)acetamide

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-25-17-9-6-15(7-10-17)12-20(22)21-14(2)16-8-11-18(23-3)19(13-16)24-4/h6-11,13-14H,5,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDDSMNQWBXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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